molecular formula C11H9N5O3S B047087 2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile CAS No. 115787-67-2

2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile

Cat. No. B047087
CAS RN: 115787-67-2
M. Wt: 291.29 g/mol
InChI Key: KZCXUJYOMDAJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile, also known as ANO-1 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research.

Mechanism Of Action

2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor works by blocking the activity of calcium-activated chloride channels, which are responsible for the regulation of chloride ion transport across cell membranes. By blocking these channels, 2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor reduces the secretion of chloride ions, leading to a decrease in fluid secretion and smooth muscle contraction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor have been extensively studied in various preclinical models. It has been found to reduce airway secretion, smooth muscle contraction, and gastrointestinal motility. 2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor has also been found to reduce blood pressure and improve cardiac function in animal models.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor is its specificity towards calcium-activated chloride channels, which makes it a useful tool for studying the role of these channels in various physiological processes. However, one of the limitations of 2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of 2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor in scientific research. One potential area of research is the development of more potent and selective 2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitors for use in clinical trials. Another area of research is the investigation of the role of 2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor in the treatment of various diseases such as cystic fibrosis, asthma, and hypertension. Additionally, the potential off-target effects of 2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor need to be further investigated to ensure the accuracy of experimental results.
Conclusion:
In conclusion, 2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. It has been extensively studied for its role in the regulation of calcium-activated chloride channels and has potential applications in the treatment of various diseases. 2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, 2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor has the potential to be a valuable tool for investigating the role of calcium-activated chloride channels in various physiological processes.

Synthesis Methods

The synthesis of 2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor involves a series of chemical reactions that lead to the formation of the final product. The process involves the reaction of 2-amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-yl)-3-(3-thienyl)propanenitrile with various reagents such as sodium hydride, diethyl malonate, and ethyl bromide. The final product is obtained after purification using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor has been found to have potential applications in various scientific research areas. It has been extensively studied for its role in the regulation of calcium-activated chloride channels, which are involved in various physiological processes such as gastrointestinal motility, airway secretion, and smooth muscle contraction. 2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile inhibitor has also been found to have potential applications in the treatment of various diseases such as cystic fibrosis, asthma, and hypertension.

properties

CAS RN

115787-67-2

Product Name

2-(2-Amino-5-nitro-6-oxo-1,6-dihydropyrimidin-4-YL)-3-(3-thienyl)propiononitrile

Molecular Formula

C11H9N5O3S

Molecular Weight

291.29 g/mol

IUPAC Name

2-(2-amino-5-nitro-6-oxo-1H-pyrimidin-4-yl)-3-thiophen-3-ylpropanenitrile

InChI

InChI=1S/C11H9N5O3S/c12-4-7(3-6-1-2-20-5-6)8-9(16(18)19)10(17)15-11(13)14-8/h1-2,5,7H,3H2,(H3,13,14,15,17)

InChI Key

KZCXUJYOMDAJJN-UHFFFAOYSA-N

Isomeric SMILES

C1=CSC=C1CC(C#N)C2=C(C(=O)N=C(N2)N)[N+](=O)[O-]

SMILES

C1=CSC=C1CC(C#N)C2=C(C(=O)NC(=N2)N)[N+](=O)[O-]

Canonical SMILES

C1=CSC=C1CC(C#N)C2=C(C(=O)N=C(N2)N)[N+](=O)[O-]

synonyms

2-(2-AMINO-5-NITRO-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL)-3-(3-THIENYL)PROPIONONITRILE

Origin of Product

United States

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